molecular formula C19H17N5O3 B11983776 3-(3-Nitrophenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 302918-29-2

3-(3-Nitrophenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11983776
CAS No.: 302918-29-2
M. Wt: 363.4 g/mol
InChI Key: MNKYTUKREKCQCR-DEDYPNTBSA-N
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Description

3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with a nitrophenyl group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole derivative with ethyl acetoacetate under acidic conditions to form the desired carbohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitrophenyl and pyrazole groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Nitrophenyl)-1-(p-tolyl)prop-2-en-1-one
  • (3-Nitrophenyl)-p-tolyl-methanone

Uniqueness

3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a nitrophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

302918-29-2

Molecular Formula

C19H17N5O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N5O3/c1-12-6-8-14(9-7-12)13(2)20-23-19(25)18-11-17(21-22-18)15-4-3-5-16(10-15)24(26)27/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-13+

InChI Key

MNKYTUKREKCQCR-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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